molecular formula C15H9Cl2O4- B14332045 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate CAS No. 105578-62-9

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate

Katalognummer: B14332045
CAS-Nummer: 105578-62-9
Molekulargewicht: 324.1 g/mol
InChI-Schlüssel: NFROJUJTUBEEQU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid and contains a dichlorophenyl group, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3,4-dichlorophenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate
  • 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid

Uniqueness

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorophenyl group enhances its stability and potential for various applications compared to similar compounds .

Eigenschaften

CAS-Nummer

105578-62-9

Molekularformel

C15H9Cl2O4-

Molekulargewicht

324.1 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methoxycarbonyl]benzoate

InChI

InChI=1S/C15H10Cl2O4/c16-12-6-5-9(7-13(12)17)8-21-15(20)11-4-2-1-3-10(11)14(18)19/h1-7H,8H2,(H,18,19)/p-1

InChI-Schlüssel

NFROJUJTUBEEQU-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.